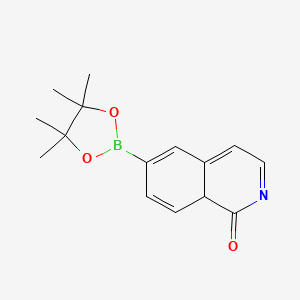
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one is a complex organic compound that features a boronic ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one typically involves the reaction of isoquinolin-1-one with a boronic ester precursor. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced isoquinolin-1-one derivatives.
Substitution: Coupled products with aryl or vinyl halides.
Wissenschaftliche Forschungsanwendungen
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is crucial in the formation of complex organic structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A compound with a similar boronic ester group, used in organic synthesis.
Uniqueness
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one is unique due to its isoquinolin-1-one core, which provides additional functionalization possibilities and potential biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C15H18BNO3 |
|---|---|
Molekulargewicht |
271.12 g/mol |
IUPAC-Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-17-13(12)18/h5-9,12H,1-4H3 |
InChI-Schlüssel |
ZTFVFDUUTZAYHZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NC(=O)C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


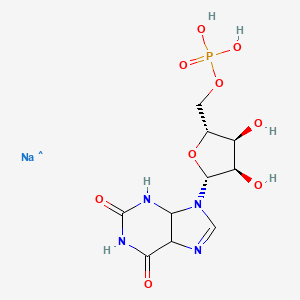

![1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12356396.png)
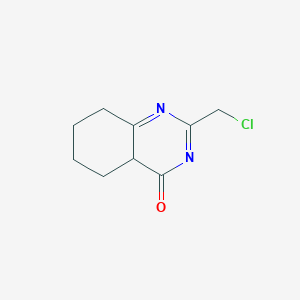
![trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide](/img/structure/B12356402.png)

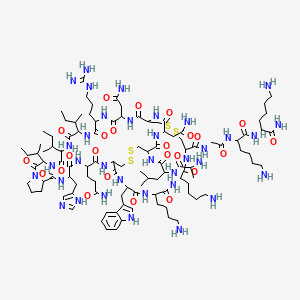
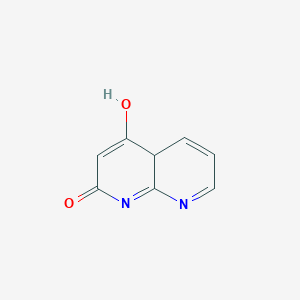

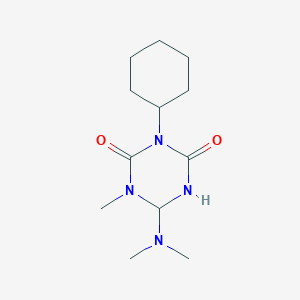
![Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12356443.png)
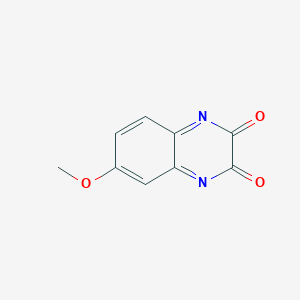
![propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12356453.png)

